Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide structure
96293-17-3 structure
Product Name:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
CAS番号:96293-17-3
MF:C25H24N2O2
メガワット:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054
Update Time:2025-05-19

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
    • FD1115
    • (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
    • (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
    • N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
    • [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
    • AK327439
    • IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SBB001753
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
    • (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
    • (S)-2-(N-Benzylprolyl)aminobenzophenone
    • CS-0011031
    • SCHEMBL601411
    • (s)-n-benzylproline (2-benzoylphenyl)amide
    • AKOS001756321
    • DTXSID90359670
    • 96293-17-3
    • MFCD00145260
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • B5519
    • WDA29317
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • DB-322111
    • AS-10082
    • (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • MDL: MFCD00145260
    • インチ: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
    • InChIKey: IPSABLMEYFYEHS-QHCPKHFHSA-N
    • ほほえんだ: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O

計算された属性

  • せいみつぶんしりょう: 384.18400
  • どういたいしつりょう: 385.191603
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 49.4
  • ひょうめんでんか: 1

じっけんとくせい

  • 色と性状: 使用できない
  • 密度みつど: 1.1573 (rough estimate)
  • ゆうかいてん: 98.0 to 102.0 deg-C
  • ふってん: 606°C at 760 mmHg
  • フラッシュポイント: 320.3±31.5 °C
  • 屈折率: 1.5500 (estimate)
  • PSA: 49.41000
  • LogP: 4.53160
  • 最大波長(λmax): 240(MeOH)(lit.)
  • ようかいせい: 使用できない
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide セキュリティ情報

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A109006277-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
1g
$204.00 2023-08-31
Alichem
A109006277-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
5g
$618.00 2023-08-31
Alichem
A109006277-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
10g
$979.20 2023-08-31
Chemenu
CM256012-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95+%
1g
$204 2021-08-04
Chemenu
CM256012-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95+%
5g
$561 2021-08-04
Chemenu
CM256012-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95+%
10g
$898 2021-08-04
Ambeed
A266487-100mg
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
100mg
$10.0 2025-04-14
Ambeed
A266487-250mg
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
250mg
$12.0 2025-04-14
Ambeed
A266487-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
1g
$22.0 2025-04-14
Ambeed
A266487-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
5g
$76.0 2025-04-14

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ;  40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7 - 8, cooled
リファレンス
Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  pH 6
リファレンス
Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary
Larionov, Oleg V.; Savel'eva, Tatyana F.; Kochetkov, Konstantin A.; Ikonnokov, Nikolai S.; Kozhushkov, Sergei I.; et al, European Journal of Organic Chemistry, 2003, (5), 869-877

合成方法 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  0 °C
1.2 Solvents: Toluene ;  0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7
リファレンス
Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Shi, Yubai; Ma, Shaohua; Zhang, Yulin; Wang, Yanfang; Lu, Jin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015

合成方法 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  5 min, -30 °C
1.3 Reagents: Triethylamine ;  20 h, rt
リファレンス
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands
Xu, Yaochun; Correia, Isabelle; Ha-Duong, Tap; Kihal, Nadjib; Soulier, Jean-Louis; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
リファレンス
Design, synthesis and testing of Beta-strand mimics as protease inhibitors
Aitken, Steve, 2006, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Solvents: Dichloromethane ;  overnight, 40 °C
リファレンス
Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa
Ng, Vivian; Kuehne, Sarah A.; Chan, Weng C., Chemistry - A European Journal, 2018, 24(36), 9136-9147

合成方法 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 min, -15 °C
1.2 Solvents: Dichloromethane ;  30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ;  rt
リファレンス
Direct Targeting of Rab-GTPase-Effector Interactions
Spiegel, Jochen; Cromm, Philipp M.; Itzen, Aymelt; Goody, Roger S.; Grossmann, Tom N.; et al, Angewandte Chemie, 2014, 53(9), 2498-2503

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

合成方法 10

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids
Ueki, Hisanori; Ellis, Trevor K.; Martin, Collin H.; Boettiger, Tomas U.; Bolene, Shawna B.; et al, Journal of Organic Chemistry, 2003, 68(18), 7104-7107

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; reflux → 66 °C
リファレンス
Simple method for synthesizing chiral amino acids
, China, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ;  5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives
Watson, Morag E.; Jamieson, Craig; Kennedy, Alan R.; Mason, Andrew M., Tetrahedron, 2019, 75(36),

合成方法 13

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  -30 °C; 10 h, rt
リファレンス
Preparation of triazole-containing peptidomimetic macrocyclic compounds
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 2.0 - 2.5, 20 - 25 °C
リファレンス
Disubstituted amino acids and methods of preparation and use thereof
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
リファレンス
Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids
Belokon, Yuri N.; Tararov, Vitali I.; Maleev, Viktor I.; Savel'eva, Tatiana F.; Ryzhov, Michael G., Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252

合成方法 16

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid
Smith, Daniel J.; Yap, Glenn P. A.; Kelley, James A.; Schneider, Joel P., Journal of Organic Chemistry, 2011, 76(6), 1513-1520

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  70 °C; 2 h, 70 °C
リファレンス
Preparation of L-theanine by chemical method
, China, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
リファレンス
Preparation of novel cyclic boronate inhibitors of HCV replication
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  12 h, rt
リファレンス
Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes
Craig, Austin; Kolks, Niklas; Urusova, Elizaveta A.; Zischler, Johannes; Brugger, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

合成方法 20

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ;  rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases
Li, Linfeng ; Chenna, Bala C. ; Yang, Kai S. ; Cole, Taylor R.; Goodall, Zachary T.; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287

合成方法 21

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ;  10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ;  20 min, -10 °C
1.3 overnight, -10 °C → rt
リファレンス
Synthesis of Chiral Spin-Labeled Amino Acids
Vuong, Wayne; Mosquera-Guagua, Fabricio; Sanichar, Randy; McDonald, Tyler R.; Ernst, Oliver P. ; et al, Organic Letters, 2019, 21(24), 10149-10153

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
注文番号:A915503
在庫ステータス:in Stock
はかる:100g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 12:56
価格 ($):843.0/256.0
Email:sales@amadischem.com

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 関連文献

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Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A915503
清らかである:99%/99%
はかる:100g/25g
価格 ($):843.0/256.0
Email